

Cell culture preparation of Regaloside H with DMSO for in vitro assays

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Compound of Interest

Compound Name: *Regaloside H*

Cat. No.: *B10855174*

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Application Notes and Protocols for In Vitro Assays with Regaloside H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a phenylpropanoid glycerol glucoside that has demonstrated potential as a gluconeogenesis inhibitor and an anticancer agent.^[1] In vitro studies have shown its ability to reduce glucose production in hepatocytes and induce apoptosis in cancer cells, partly through the inhibition of kinase activity.^{[1][2]} These application notes provide detailed protocols for the preparation of **Regaloside H** in DMSO for use in various in vitro assays to explore its biological activities.

Data Presentation

The following table summarizes the quantitative data available for **Regaloside H** in relevant in vitro assays.

Parameter	Cell Line	Concentration	Effect	Source
Gluconeogenesis Inhibition	H4IIE rat hepatoma cells	10 μ M	36.8% reduction in glucose production	[1]
Solubility in DMSO	-	100 mg/mL	Soluble with ultrasonic assistance	[1]

Experimental Protocols

Preparation of Regaloside H Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Regaloside H** in DMSO.

Materials:

- **Regaloside H** (Molecular Weight: 400.4 g/mol)
- Dimethyl sulfoxide (DMSO), cell culture grade, newly opened
- Sterile microcentrifuge tubes
- Ultrasonic water bath

Procedure:

- Weigh out the desired amount of **Regaloside H** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of **Regaloside H**.
- Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.004 mg of **Regaloside H**.
- To aid dissolution, sonicate the solution in an ultrasonic water bath until the **Regaloside H** is completely dissolved.[1] Gentle heating may also be applied if necessary.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Ensure the tubes are sealed tightly to protect from moisture and light.

Note: DMSO is hygroscopic and can affect the solubility of the product. It is highly recommended to use a newly opened bottle of DMSO for preparing the stock solution.^[1]

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of **Regaloside H** on a chosen cell line.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- **Regaloside H** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
- The next day, prepare serial dilutions of **Regaloside H** from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and

100 μ M. Remember to include a vehicle control (DMSO at the same final concentration as the highest **Regaloside H** treatment) and a no-treatment control.

- Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **Regaloside H** or controls to the respective wells.
- Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by **Regaloside H** using flow cytometry.

Materials:

- Cells of interest
- 6-well cell culture plates
- **Regaloside H** stock solution (10 mM in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **Regaloside H** (e.g., based on IC50 from the MTT assay) and a vehicle control for a specified time (e.g., 24 hours).
- Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hepatic Gluconeogenesis Assay

This protocol outlines a method to measure the effect of **Regaloside H** on glucose production in hepatocytes.

Materials:

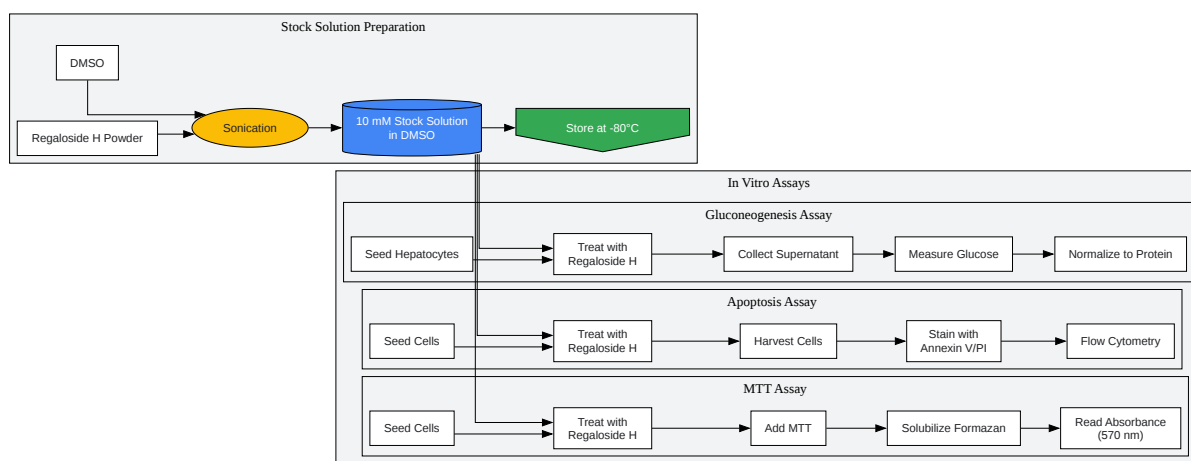
- H4IIE rat hepatoma cells or primary hepatocytes
- Collagen-coated plates
- Glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
- **Regaloside H** stock solution (10 mM in DMSO)

- Glucagon (positive control)
- Glucose assay kit

Procedure:

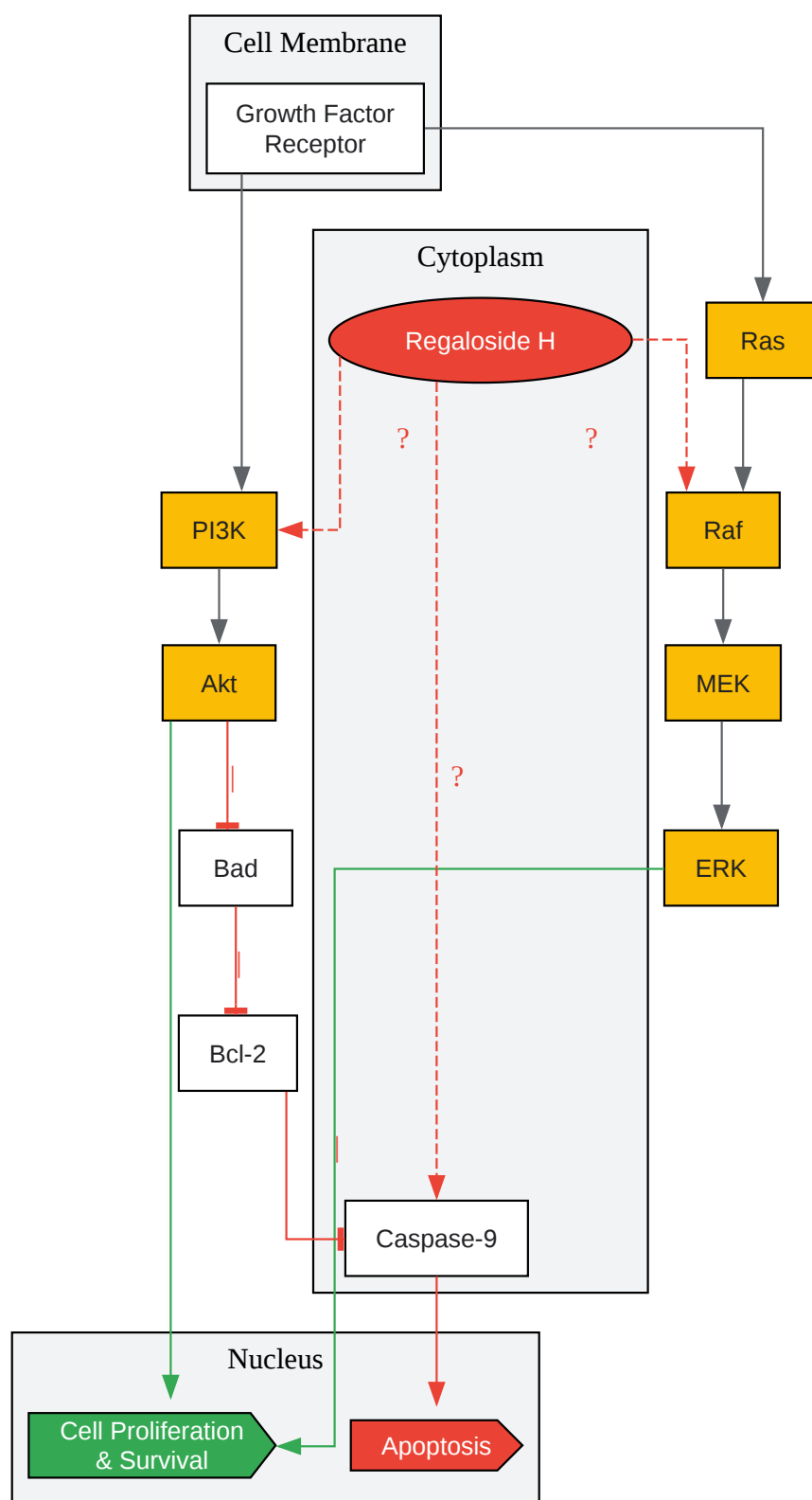
- Seed hepatocytes on collagen-coated plates and culture until they form a confluent monolayer.
- Wash the cells twice with PBS to remove any residual glucose.
- Incubate the cells in glucose production buffer containing different concentrations of **Regaloside H** (e.g., 1, 10, 50 μ M), a vehicle control, and a positive control (e.g., 100 nM glucagon) for 4-6 hours.
- After the incubation period, collect the supernatant from each well.
- Measure the glucose concentration in the supernatant using a commercially available glucose assay kit, following the manufacturer's instructions.
- Normalize the glucose production to the total protein content in each well. To do this, lyse the cells and perform a protein quantification assay (e.g., BCA assay).
- Express the results as glucose production relative to the vehicle control.

Visualizations



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Caption: Experimental workflow for **Regaloside H** preparation and in vitro assays.



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Caption: Hypothesized signaling pathways modulated by **Regaloside H**.

Disclaimer: The specific molecular targets of **Regaloside H** within the PI3K/Akt and MAPK signaling pathways have not been definitively elucidated. This diagram represents a plausible mechanism based on the known activities of structurally related natural compounds. Further experimental validation is required to confirm the direct interactions of **Regaloside H** with these pathway components.

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References

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